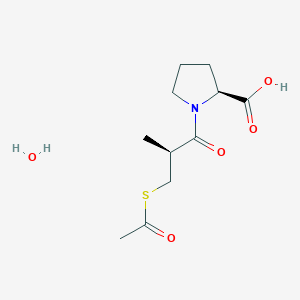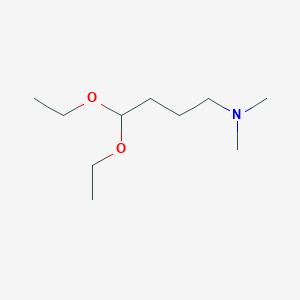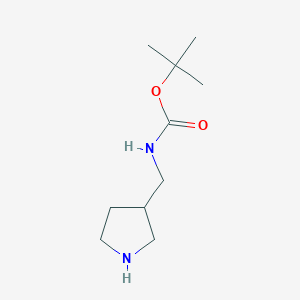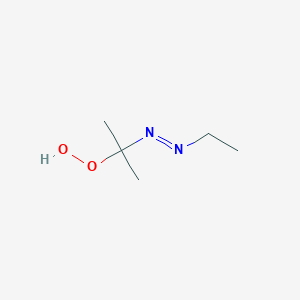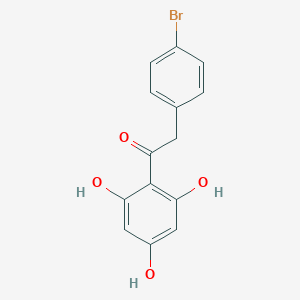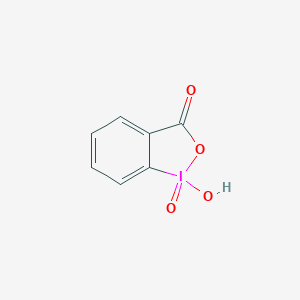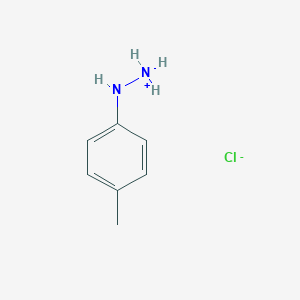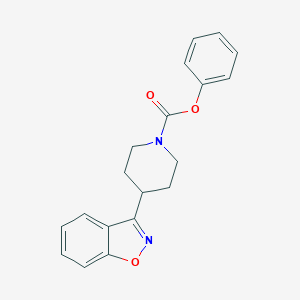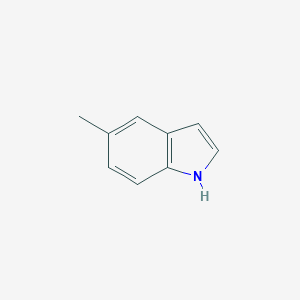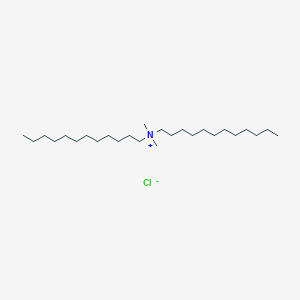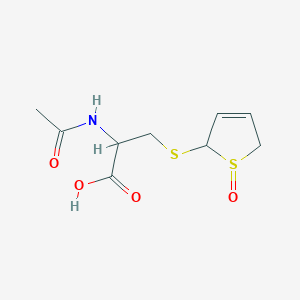
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid (DHTSMA) is a metabolite of 2,5-dihydrothiophene (DHT), which is a compound that is widely used in the chemical industry. DHTSMA has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid is not well understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of GSH and the carbon atom of DHT. This reaction is catalyzed by GST, which plays a key role in the detoxification of xenobiotics in the body. The resulting product, 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid, is excreted in the urine and can be detected using analytical techniques such as HPLC and MS.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid are not well understood, but it is believed to be a relatively stable and non-toxic metabolite of DHT. It has been shown to be excreted in the urine of rats and humans following exposure to DHT, suggesting that it may be a useful biomarker for exposure to DHT and related compounds.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid in lab experiments is its stability and ease of detection. It can be detected using analytical techniques such as HPLC and MS, which are widely available in most research laboratories. However, one of the main limitations of using 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid is that it is a relatively new biomarker, and its use in scientific research is still limited. Further studies are needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid. One area of research is the development of new analytical techniques for the detection of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid in biological samples. Another area of research is the investigation of the biochemical and physiological effects of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid, particularly its potential role in the metabolism and detoxification of xenobiotics. Finally, there is a need for further studies to investigate the potential applications and limitations of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid in scientific research, particularly in the fields of biochemistry and physiology.
Synthesis Methods
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid can be synthesized by the reaction of DHT with glutathione (GSH), which is a tripeptide molecule that is widely distributed in the body. The reaction of DHT with GSH is catalyzed by the enzyme glutathione S-transferase (GST), which is present in many tissues and organs. The resulting product, 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid, is excreted in the urine and can be detected using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Scientific Research Applications
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid has been used extensively in scientific research as a biomarker for exposure to DHT and related compounds. It has been used to study the metabolism and toxicology of DHT, as well as to investigate the biochemical and physiological effects of DHT and its metabolites. 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid has also been used as a tool to study the mechanisms of action of GST and other enzymes involved in the metabolism of xenobiotics.
properties
CAS RN |
143773-87-9 |
|---|---|
Product Name |
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid |
Molecular Formula |
C9H13NO4S2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2-acetamido-3-[(1-oxo-2,5-dihydrothiophen-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C9H13NO4S2/c1-6(11)10-7(9(12)13)5-15-8-3-2-4-16(8)14/h2-3,7-8H,4-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
DUJCEJZUATXZLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CSC1C=CCS1=O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1C=CCS1=O)C(=O)O |
synonyms |
2,5-dihydrothiophene sulfoxide-2-mercapturic acid 2,5-DTSMA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





